2-(Bromomethyl)-2-(trifluoromethyl)bicyclo[2.2.2]octane
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Overview
Description
2-(Bromomethyl)-2-(trifluoromethyl)bicyclo[222]octane is an organic compound characterized by a bicyclic structure with a bromomethyl and a trifluoromethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-(trifluoromethyl)bicyclo[2.2.2]octane typically involves the following steps:
Starting Material: The synthesis begins with a bicyclo[2.2.2]octane derivative.
Trifluoromethylation: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-2-(trifluoromethyl)bicyclo[2.2.2]octane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as alcohols or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and primary or secondary amines.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products include alcohols, nitriles, and amines.
Oxidation: Products include alcohols, aldehydes, and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
2-(Bromomethyl)-2-(trifluoromethyl)bicyclo[2.2.2]octane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those requiring a bicyclic scaffold.
Materials Science: It may be used in the synthesis of novel materials with unique properties, such as polymers or liquid crystals.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-2-(trifluoromethyl)bicyclo[2.2.2]octane depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceuticals, its mechanism would involve interactions with biological targets, such as enzymes or receptors, leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-2-(trifluoromethyl)bicyclo[2.2.2]octane
- 2-(Bromomethyl)-2-(methyl)bicyclo[2.2.2]octane
- 2-(Bromomethyl)-2-(trifluoromethyl)cyclohexane
Uniqueness
2-(Bromomethyl)-2-(trifluoromethyl)bicyclo[2.2.2]octane is unique due to the presence of both a bromomethyl and a trifluoromethyl group on a bicyclic scaffold. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and industrial applications.
Properties
IUPAC Name |
2-(bromomethyl)-2-(trifluoromethyl)bicyclo[2.2.2]octane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrF3/c11-6-9(10(12,13)14)5-7-1-3-8(9)4-2-7/h7-8H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPSXNKONVCUOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2(CBr)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrF3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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